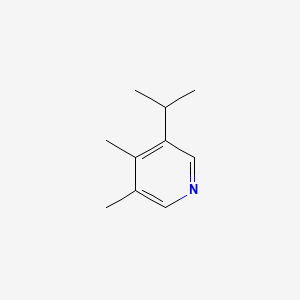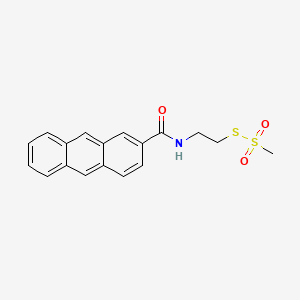
2-Phenyldiazenylcyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyldiazenylcyclohexan-1-ol is an organic compound with the molecular formula C12H16N2O. It is also known as Cyclohexanol, 2-(2-phenyldiazenyl)-. This compound is characterized by the presence of a phenyl group attached to a cyclohexanol ring through an azo linkage. It has a molecular weight of 204.27 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyldiazenylcyclohexan-1-ol typically involves the reaction of phenylhydrazine with cyclohexanone. The reaction proceeds through the formation of an intermediate hydrazone, which is then oxidized to form the azo compound. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the hydrazone intermediate .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of high-pressure reactors and advanced purification techniques such as distillation and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
2-Phenyldiazenylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the azo group can yield the corresponding hydrazine derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydrazine derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Aplicaciones Científicas De Investigación
2-Phenyldiazenylcyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-Phenyldiazenylcyclohexan-1-ol involves its interaction with specific molecular targets. The azo linkage can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylcyclohexanol: Similar structure but lacks the azo linkage.
Cyclohexanone phenylhydrazone: Intermediate in the synthesis of 2-Phenyldiazenylcyclohexan-1-ol.
Phenylhydrazine: Starting material for the synthesis
Uniqueness
This compound is unique due to its azo linkage, which imparts distinct chemical and biological properties. This linkage allows for specific interactions with molecular targets, making it valuable in various applications .
Propiedades
Número CAS |
19810-19-6 |
|---|---|
Fórmula molecular |
C12H16N2O |
Peso molecular |
204.273 |
Nombre IUPAC |
2-phenyldiazenylcyclohexan-1-ol |
InChI |
InChI=1S/C12H16N2O/c15-12-9-5-4-8-11(12)14-13-10-6-2-1-3-7-10/h1-3,6-7,11-12,15H,4-5,8-9H2 |
Clave InChI |
LGQNIRMCVWAMCU-UHFFFAOYSA-N |
SMILES |
C1CCC(C(C1)N=NC2=CC=CC=C2)O |
Sinónimos |
2-Phenylazocyclohexanol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![acetic acid;(2S,3S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoic acid](/img/structure/B564663.png)



